molecular formula C8H13IO2 B2748143 2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran CAS No. 2172256-67-4

2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran

Cat. No. B2748143
CAS RN: 2172256-67-4
M. Wt: 268.094
InChI Key: UHULEUDFQUKMTK-UHFFFAOYSA-N
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Description

“2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran” is a chemical compound with the molecular formula C8H13IO2 and a molecular weight of 268.09 . Its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13IO2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h6-8H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.

Scientific Research Applications

Germination Stimulants in Agriculture

A significant application of furo[3,2-c]pyran derivatives, specifically butenolides like 3-methyl-2H-furo[2,3-c]pyran-2-one, is in promoting seed germination. Research has identified these compounds as major constituents in smoke responsible for enhancing the germination of a wide range of plant species. Alkyl-substituted variants of these butenolides have been detected in smoke and are considered contributors to the overall germination-promoting activity of crude smoke extracts. The synthesis of these compounds provides valuable insights into their role in seed biology and their potential as agricultural enhancers for various crops, including fire-dependent and fire-independent plant species (Flematti, Ghisalberti, Dixon, & Trengove, 2009; Flematti, Ghisalberti, Dixon, & Trengove, 2005).

Synthesis and Chemical Applications

Furo[3,2-c]pyran derivatives are also pivotal in the synthesis of complex organic molecules. For example, the iodine-catalyzed synthesis of substituted furans and pyrans offers a practical and mild method for producing these core structures found in a wide variety of natural products and biologically active compounds. This approach, performed under solvent-free conditions at ambient temperature, provides an efficient alternative to existing protocols and reveals mechanistic insights into this type of reaction (Pace, Robidas, Tran, Legault, & Nguyen, 2021).

Material Science and Catalysis

In the realm of materials science, furo[3,2-c]pyran derivatives have been employed in the development of new catalysts and materials. For instance, the B(C6F5)3-catalyzed Prins/Ritter reaction utilizes these derivatives for the novel synthesis of hexahydro-1H-furo[3,4-c]pyranyl amide derivatives. This method showcases the utility of these compounds in creating structurally complex and functionalized materials under mild conditions, highlighting their versatility in chemical synthesis and potential applications in developing new materials and catalysts (Reddy, Ghanty, Kishore, & Sridhar, 2014).

properties

IUPAC Name

2-(iodomethyl)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHULEUDFQUKMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1OC(C2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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